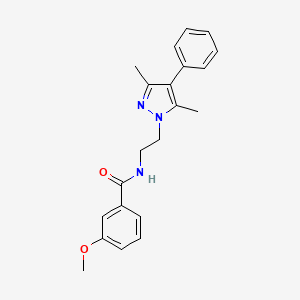

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a phenyl group, and a methoxybenzamide moiety

Preparation Methods

The synthesis of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the phenyl group and the methoxybenzamide moiety. Common reagents used in these reactions include hydrazine, acetophenone, and methoxybenzoyl chloride. The reaction conditions usually involve refluxing in organic solvents such as ethanol or methanol, followed by purification through recrystallization or chromatography.

Chemical Reactions Analysis

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

Medicine: Research has indicated its potential as a therapeutic agent for certain medical conditions, although further studies are needed to confirm its efficacy and safety.

Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide can be compared with other pyrazole derivatives, such as:

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide: This compound has a similar structure but differs in the substitution pattern on the benzamide moiety.

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide: This compound contains a thiophene ring instead of a methoxy group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxybenzamide moiety, which imparts distinct chemical and biological characteristics.

Biological Activity

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide is a compound that belongs to the class of pyrazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 3,5-dimethyl and 4-phenyl group, linked to an ethyl chain that connects to a 3-methoxybenzamide moiety. The structural formula is represented as follows:

Table 1: Structural Features and Properties

| Property | Value |

|---|---|

| Molecular Formula | C17H20N4O2 |

| Molecular Weight | 312.37 g/mol |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Soluble in organic solvents |

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity

Studies have shown that compounds with similar pyrazole structures possess significant antimicrobial properties against various Gram-positive and Gram-negative bacteria as well as fungi. Specifically, this compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound is attributed to its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests possible applications in treating conditions like arthritis and other inflammatory diseases.

3. Anticancer Properties

Preliminary studies indicate that pyrazole derivatives can exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest, making it a candidate for further investigation in cancer therapy.

Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives, including those structurally related to this compound:

Case Study 1: Antimicrobial Evaluation

In one study, a series of pyrazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antimicrobial activity.

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory effects of pyrazole derivatives in animal models of inflammation. The administration of these compounds resulted in significant reductions in edema and inflammatory markers, supporting their potential use as anti-inflammatory agents.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds like this one may inhibit enzymes such as COX and LOX, reducing the production of pro-inflammatory mediators.

- Cellular Interactions : The presence of the pyrazole ring allows for interactions with various biological targets, potentially influencing signaling pathways involved in cell proliferation and apoptosis.

- Structural Diversity : The unique substitutions on the pyrazole ring enhance its binding affinity to target proteins, increasing its efficacy.

Future Directions

Given the promising biological activities observed in preliminary studies, further research is warranted to explore:

- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate specific pathways affected by this compound.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-15-20(17-8-5-4-6-9-17)16(2)24(23-15)13-12-22-21(25)18-10-7-11-19(14-18)26-3/h4-11,14H,12-13H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWAKWRLWGWLPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC(=CC=C2)OC)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.